Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. Key structural features include:
- Position 3: Ethyl ester group, a common motif for enhancing bioavailability .
- Position 6: Acetyl substituent, which may influence conformational flexibility and metabolic stability .
- Position 2: 4-(Ethylsulfonyl)benzamido group, a sulfonyl-containing aromatic moiety that enhances electrostatic interactions in biological targets .
The compound is synthesized via Gewald reaction methodologies, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-10-11-23(13(3)24)12-17(16)30-20(18)22-19(25)14-6-8-15(9-7-14)31(27,28)5-2/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYXQZZGQFHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential for various biological applications. This compound features multiple functional groups that contribute to its reactivity and biological activity, including a sulfonyl group, a benzamido group, and a tetrahydrothieno pyridine ring. Its molecular formula is with a molecular weight of approximately 464.55 g/mol .
Chemical Structure
The structural complexity of this compound is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.55 g/mol |
| CAS Number | 886938-13-2 |
The presence of the thieno[2,3-c]pyridine core is particularly noteworthy as it is associated with various biological activities.
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Similar derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl 6-acetyl derivatives were particularly noted for their enhanced potency due to the presence of the ethylsulfonyl group .
- Anticancer Research : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Activity : Research has indicated that thieno derivatives can inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Binding Affinity and Efficacy
Interaction studies reveal that this compound may bind effectively to various biological targets involved in disease pathways. Techniques such as molecular docking and binding assays have been employed to assess its affinity for specific enzymes or receptors.
Scientific Research Applications
Research indicates that compounds structurally similar to Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant biological activities. Notable applications include:
- Antimicrobial Agents : Similar compounds have been evaluated for their efficacy against various pathogens. Studies show that derivatives can inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer pathways. Molecular docking studies indicate potential binding affinities to targets associated with tumor growth inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Potential inhibition of tumor growth | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Table 2: Synthesis Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Condensation | Forms the benzamido group | High yield |
| Cyclization | Creates the tetrahydrothieno ring | Structural integrity |
| Functional Modifications | Enhances biological activity | Tailored properties |
Interaction Studies
Interaction studies focus on understanding how this compound binds to various biological targets. Techniques employed in these studies include:
- Molecular Docking : Simulating interactions with enzymes or receptors to predict binding affinities.
- In Vitro Assays : Testing the compound's efficacy against specific biological targets in controlled environments.
Table 3: Interaction Study Techniques
| Technique | Purpose | Application |
|---|---|---|
| Molecular Docking | Predict binding affinities | Drug design |
| In Vitro Assays | Evaluate biological efficacy | Pharmacological studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 2
The benzamido group at position 2 is a critical pharmacophore. Modifications here significantly alter bioactivity:
- Key Insight: The 4-(ethylsulfonyl)benzamido group in the target compound may improve target binding compared to methoxy-substituted analogs (e.g., 3,4,5-trimethoxyphenylamino), as sulfonyl groups enhance hydrogen bonding and electrostatic interactions .
Substituent Variations at Position 6
The acetyl group at position 6 distinguishes the target compound from analogs with bulkier or charged substituents:
Table 1: Comparative Physicochemical Properties
*Calculated molecular weight based on formula C₂₂H₂₅N₃O₅S₂.
Research Findings and Trends
Antitubulin Activity : Analogs with 3,4,5-trimethoxyphenyl substituents (e.g., 3e) exhibit potent antitubulin effects, likely due to methoxy groups mimicking colchicine’s binding interactions . The target compound’s ethylsulfonyl group may offer a distinct binding mechanism via sulfone-mediated polar interactions.
Cytotoxicity: Benzyl and pyridinylmethyl substituents at position 6 correlate with cytotoxicity in tetrahydropyrimidothienopyrimidin-ureas . The acetyl group in the target compound could reduce off-target toxicity compared to bulkier groups.
Synthetic Flexibility : The Gewald reaction enables rapid diversification at positions 2 and 6, as demonstrated by high-yield syntheses of analogs (e.g., 54–70% yields) .
Preparation Methods
Core Thieno[2,3-c]Pyridine Formation
The thieno[2,3-c]pyridine core is typically synthesized via the Gewald reaction , a multicomponent reaction involving ketones, activated nitriles, and elemental sulfur. For this compound, ethyl cyanoacetate reacts with cyclohexanone in the presence of sulfur and a base (e.g., morpholine) to form the tetrahydrothieno[2,3-c]pyridine scaffold.
Key Reaction Conditions :
- Temperature: 80–100°C
- Solvent: Ethanol or dimethylformamide (DMF)
- Yield: 60–75%
Introduction of the Acetyl Group
The acetyl group at position 6 is introduced via Friedel-Crafts acylation . Acetyl chloride or acetic anhydride is used in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
$$
\text{Tetrahydrothienopyridine} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{6-Acetyl Derivative} \quad
$$
Optimization Note : Excess acetylating agent improves yield but risks over-acylation.
Sulfonation and Ethylation at Position 4
The 4-(ethylsulfonyl)benzamido moiety is introduced in two stages:
- Sulfonation : The benzamide precursor undergoes sulfonation using chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
- Ethylation : The sulfonyl chloride reacts with diethyl sulfate in aqueous sodium sulfite, yielding the ethylsulfonyl group.
Critical Parameters :
Stepwise Synthesis Protocol
Step 1: Synthesis of Ethyl 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
| Parameter | Detail | Source |
|---|---|---|
| Starting Materials | Ethyl cyanoacetate, cyclohexanone | |
| Catalyst | Morpholine | |
| Solvent | Ethanol | |
| Yield | 68% |
Step 2: Acylation at Position 6
| Parameter | Detail | Source |
|---|---|---|
| Acylating Agent | Acetyl chloride | |
| Catalyst | AlCl₃ | |
| Temperature | 25–30°C | |
| Yield | 72% |
Step 3: Sulfonation-Ethylation Sequence
| Parameter | Detail | Source |
|---|---|---|
| Sulfonating Agent | Chlorosulfonic acid | |
| Ethylating Agent | Diethyl sulfate | |
| Reaction Time | 8–10 hours | |
| Yield | 89.7% (Step 3a), 77.7% (Overall) |
Step 4: Amidation at Position 2
The 2-(4-(ethylsulfonyl)benzamido) group is introduced via coupling the amine intermediate with 4-(ethylsulfonyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
$$
\text{Amine Intermediate} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Purity Control : HPLC analysis (C18 column, 99.5% purity).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Condition | Purity | Source |
|---|---|---|---|
| HPLC | C18, KH₂PO₄/acetonitrile (80:20) | 99.63% | |
| TLC | Silica gel, ethyl acetate/hexane | Rf 0.45 |
Process Optimization Challenges
Byproduct Formation in Sulfonation
Over-sulfonation at aromatic positions can occur if the reaction temperature exceeds 5°C. Mitigation involves strict temperature control and gradual addition of chlorosulfonic acid.
Ester Hydrolysis During Amidation
The ethyl ester group is susceptible to hydrolysis under basic conditions. Using anhydrous DCM and low temperatures (0–5°C) preserves ester integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability | |
|---|---|---|---|---|---|
| Gewald + Stepwise | 77.7 | 99.5 | Moderate | High | |
| One-Pot Multicomponent | 65 | 98.2 | High | Limited |
Q & A
Q. What synthetic methodologies are commonly employed to prepare the tetrahydrothieno[2,3-c]pyridine scaffold in this compound?
The core structure is typically synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones with cyanoacetates and elemental sulfur, followed by functionalization. For derivatives with acetyl or sulfonyl substituents, post-cyclization modifications are critical. For example, refluxing with acylating agents (e.g., 4-(ethylsulfonyl)benzoyl chloride) in ethanol under basic conditions introduces the benzamido group at the 2-position . Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures is often used for purification .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Key diagnostic signals include:
- δ ~1.24 ppm (triplet, ethyl ester CH₃) .
- δ ~2.06 ppm (singlet, acetyl CH₃) .
- δ ~4.19 ppm (quartet, ester CH₂) . High-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at ~1670 cm⁻¹) further validate functional groups . For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves absolute configurations .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
Antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains (e.g., H37Rv and drug-resistant variants) is assessed via minimum inhibitory concentration (MIC) assays. Compounds with MIC ≤1 μM are prioritized . Cytotoxicity screening (e.g., against mammalian Vero cells) ensures selectivity. For antitubulin activity, competitive colchicine-binding assays and cell cycle arrest analysis (via flow cytometry) are standard .
Advanced Research Questions
Q. How can structural modifications optimize potency against drug-resistant Mtb strains?
Second-generation analogs replace the acetyl group with bulkier electron-withdrawing substituents (e.g., tert-butoxycarbonyl) to enhance target engagement. For example, substituting 6-acetyl with 6-Boc improves MIC values from 0.23 μM to 67 nM . Molecular docking into Mtb enzyme active sites (e.g., DprE1 or InhA) identifies optimal substituent geometry .
Q. What strategies resolve discrepancies in ADME data between in vitro and in vivo models?
Contradictions in bioavailability often arise from metabolic instability of the ethyl ester group. Solutions include:
- Prodrug approaches : Replacing the ester with amides or carbamates to slow hydrolysis .
- Microsomal stability assays : Using liver microsomes to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
- Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and clearance rates in rodent models .
Q. How does the ethylsulfonylbenzamido group influence target selectivity in antitubulin activity?
The 4-(ethylsulfonyl)benzamido moiety enhances hydrophobic interactions with β-tubulin’s colchicine-binding site, as shown in docking studies. Its electron-withdrawing nature increases binding affinity (Ki < 50 nM) compared to unsubstituted benzamides . Resistance studies in tubulin-mutant cell lines confirm target specificity .
Q. What crystallographic techniques elucidate conformational dynamics of the tetrahydrothieno[2,3-c]pyridine core?
High-resolution X-ray crystallography (using SHELX ) reveals puckering of the tetrahydrothieno ring and torsional angles of the acetyl group. For flexible derivatives, molecular dynamics simulations (e.g., AMBER or GROMACS) model conformational changes upon target binding .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting MIC data across structurally similar analogs?
Contradictions may arise from strain-specific resistance mechanisms or assay variability. Mitigation strategies:
Q. What computational tools predict metabolic liabilities of the ethyl ester group?
SwissADME or Meteor Nexus simulates esterase-mediated hydrolysis. Key parameters:
- Topological polar surface area (TPSA) : Values >90 Ų correlate with poor permeability .
- LogP : Optimal range 2–4 balances solubility and membrane penetration . Experimental validation via HPLC-MS/MS quantifies hydrolysis rates in plasma .
Future Directions
Q. What emerging techniques could improve the synthesis of chiral analogs?
Asymmetric catalysis (e.g., chiral oxazaborolidines) enables enantioselective synthesis of 6-substituted derivatives. Continuous flow chemistry reduces reaction times for multistep sequences (e.g., Gewald reaction followed by acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
